molecular formula C11H13Cl B3332807 1-(Chloromethyl)-3-(cyclopropylmethyl)benzene CAS No. 921602-55-3

1-(Chloromethyl)-3-(cyclopropylmethyl)benzene

Cat. No. B3332807
CAS RN: 921602-55-3
M. Wt: 180.67 g/mol
InChI Key: KKIVLFVAXZOGJI-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-3-(cyclopropylmethyl)benzene” is a chemical compound that is derived from benzene . It has a benzene ring with a methyl group that is substituted with a chlorine atom and a cyclopropylmethyl group .


Synthesis Analysis

The synthesis of this compound can be achieved through a free radical substitution reaction between methylbenzene and chlorine . This reaction occurs in the presence of ultraviolet light, typically sunlight, which is a good example of a photochemical reaction .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methyl group that is substituted with a chlorine atom and a cyclopropylmethyl group . The benzene ring is a hexagon with a circle inside, representing the delocalized pi electrons .


Chemical Reactions Analysis

The primary chemical reaction involving this compound is a free radical substitution reaction between methylbenzene and chlorine . This reaction can lead to multiple substitutions, where all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .

Mechanism of Action

The mechanism of action involves a chain reaction. During a chain reaction, for every reactive species you start off with, a new one is generated at the end, keeping the process going . This overall process is known as free radical substitution, or as a free radical chain reaction .

Safety and Hazards

Benzene, the parent compound, is harmful to the eyes, skin, airway, nervous system, and lungs. It can cause blood cancers like leukemia . Workers may be harmed from exposure to benzene . Therefore, it’s reasonable to assume that “1-(Chloromethyl)-3-(cyclopropylmethyl)benzene” may have similar hazards and safety precautions should be taken while handling it.

properties

IUPAC Name

1-(chloromethyl)-3-(cyclopropylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c12-8-11-3-1-2-10(7-11)6-9-4-5-9/h1-3,7,9H,4-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIVLFVAXZOGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720890
Record name 1-(Chloromethyl)-3-(cyclopropylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

921602-55-3
Record name 1-(Chloromethyl)-3-(cyclopropylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of [3-(cyclopropylmethyl)phenyl]methanol (1.67 g, 10.3 mmol) in carbon tetrachloride (100 mL) was added polystyrene bound triphenyl phosphine (2.15 mmol/g, 9.57 g, 20.6 mmol). After stirring at 100° C. overnight the resin was filtered of and the solvent was removed under vacuum to afford the desired product.
Name
[3-(cyclopropylmethyl)phenyl]methanol
Quantity
1.67 g
Type
reactant
Reaction Step One
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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